molecular formula C20H15FN4O4S B2986398 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide CAS No. 1021120-10-4

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Cat. No. B2986398
M. Wt: 426.42
InChI Key: ZKRRKPAXCNKUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyridazine ring, a benzodioxole group, and a fluorobenzamide group . The benzodioxole group is known to be present in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxole and naphthalene moieties are not coplanar, indicating a non-planar overall structure . Further structural details are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with fluorine atoms in specific positions on benzamide structures can exhibit significant antimicrobial activity. A study involving microwave-induced synthesis of fluorobenzamides, including structures similar to the query compound, demonstrated antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom was essential for enhancing the antimicrobial activity of these compounds (Desai, Rajpara, & Joshi, 2013).

Neurological Research

Fluorobenzamide analogs have been synthesized for the purpose of neurological research, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains using positron emission tomography (PET). This study highlights the potential of such compounds in exploring brain functions and disorders (Fujinaga et al., 2012).

Anti-inflammatory Research

Another study focused on the synthesis and activity of 6-amino-2,4-lutidine derivatives, structurally related to benzamides, which demonstrated potential as non-acidic anti-inflammatory compounds. These findings suggest that similar structures might have applications in developing treatments for inflammation-related conditions (Robert et al., 1994).

Antiviral Research

Compounds with benzamide structures have also been investigated for their potential as inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase. This research is crucial for developing novel antiviral drugs that target specific viral life cycle stages (Cheng et al., 2010).

Cardiac Imaging

Benzamide analogs, including those with fluorine substitutions, have been evaluated for myocardial perfusion imaging with PET. These studies are important for advancing cardiac diagnostic methods and understanding heart disease at a molecular level (Mou et al., 2012).

Future Directions

Compounds with similar structures have shown promising anticancer activity . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of such molecules .

properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c21-13-3-1-2-12(8-13)20(27)23-17-6-7-19(25-24-17)30-10-18(26)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRRKPAXCNKUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

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